2-(2-Iodophenyl)propanenitrile
Description
2-(2-Iodophenyl)propanenitrile is a nitrile-substituted aromatic compound featuring an iodine atom at the ortho position of the phenyl ring. Its molecular formula is C₉H₈IN, with a molecular weight of 257.07 g/mol. This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and chiral intermediates due to the iodine atom’s versatility in cross-coupling reactions (e.g., Suzuki, Ullmann) . The ortho-iodo substitution introduces steric hindrance and electronic effects, influencing reactivity and selectivity in catalytic processes .
Properties
Molecular Formula |
C9H8IN |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-(2-iodophenyl)propanenitrile |
InChI |
InChI=1S/C9H8IN/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7H,1H3 |
InChI Key |
UUSVXNYPSNBZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(2-Iodophenyl)propanenitrile with halogenated and functionalized analogs, focusing on synthesis, stereochemical outcomes, and physicochemical properties:
Key Observations:
Halogen Effects: Iodine vs. Chlorine/Bromine: The iodine atom in this compound enhances oxidative stability and participation in heavy-metal-catalyzed reactions compared to lighter halogens (Cl, Br). However, steric bulk at the ortho position may reduce reaction rates in sterically sensitive processes .
Stereochemical Outcomes :
- Chloro- and bromo-substituted analogs (3q, 3r) achieved high enantiomeric excess (87–98% ee) via asymmetric catalysis, suggesting that iodine’s larger atomic radius might require tailored chiral ligands to achieve comparable stereocontrol .
Physicochemical and Spectroscopic Data
- NMR Shifts :
- 2-(2-Chlorophenyl)propanenitrile (3q) :
- ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 3.85 (q, J = 6.8 Hz, 1H), 1.65 (d, J = 6.8 Hz, 3H) .
- 2-(2-Bromophenyl)propanenitrile (3r) :
¹H NMR (CDCl₃): δ 7.65–7.25 (m, 4H, Ar-H), 3.90 (q, J = 6.8 Hz, 1H), 1.70 (d, J = 6.8 Hz, 3H) .
- Iodo Analog : Expected downfield shifts for aromatic protons due to iodine’s strong deshielding effect.
Chromatographic Behavior :
- Halogenated analogs (Cl, Br, I) exhibit longer retention times in reverse-phase HPLC compared to methoxy or benzoyl derivatives due to increased hydrophobicity .
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